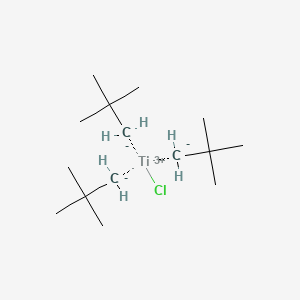

Tris-neopentyl-titanium-(IV)-chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tris-neopentyl-titanium-(IV)-chloride (TNTC) is a chemical compound commonly used in laboratory experiments. It is a white solid with a molecular weight of 270.19 g/mol and a melting point of approximately -20°C. TNTC is a coordination complex that is composed of titanium and chloride ions bound together in a tris-neopentyl configuration. TNTC has a variety of applications in scientific research due to its unique properties and its ability to act as a catalyst for various reactions.

Mécanisme D'action

Tris-neopentyl-titanium-(IV)-chloride acts as a catalyst for a variety of reactions. It is able to activate reagents, such as alcohols and amines, and facilitate their conversion into desired products. Tris-neopentyl-titanium-(IV)-chloride is also able to facilitate the formation of new bonds between different molecules. This is due to the titanium ion, which is able to coordinate with both the reagents and the desired products.

Biochemical and Physiological Effects

Tris-neopentyl-titanium-(IV)-chloride is not known to have any biochemical or physiological effects on humans or animals. It is considered to be a relatively non-toxic compound and is not known to have any adverse effects on the environment.

Avantages Et Limitations Des Expériences En Laboratoire

Tris-neopentyl-titanium-(IV)-chloride is a relatively non-toxic compound and is therefore safe to use in laboratory experiments. It is also relatively inexpensive and easy to obtain. However, Tris-neopentyl-titanium-(IV)-chloride is not very soluble in water and it is therefore not suitable for use in aqueous solutions.

Orientations Futures

There are a number of potential future directions for Tris-neopentyl-titanium-(IV)-chloride. It could be used to facilitate the synthesis of new materials, such as nanomaterials and metal-organic frameworks. It could also be used to catalyze the synthesis of organic compounds and to facilitate the formation of new bonds between different molecules. Additionally, Tris-neopentyl-titanium-(IV)-chloride could be used to analyze biological compounds and to develop new methods for the synthesis of polymers.

Méthodes De Synthèse

Tris-neopentyl-titanium-(IV)-chloride is synthesized by reacting titanium tetrachloride with neopentyl alcohol in an aqueous solution. The reaction is carried out in a sealed container at a temperature of approximately 100°C for a period of up to 24 hours. The reaction produces a white solid that is composed of titanium and chloride ions bound together in a tris-neopentyl configuration.

Applications De Recherche Scientifique

Tris-neopentyl-titanium-(IV)-chloride has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of organic compounds, as a reagent for the analysis of biological compounds, and as a catalyst for the production of polymers. Tris-neopentyl-titanium-(IV)-chloride has also been used in the synthesis of metal-organic frameworks and in the synthesis of nanomaterials.

Propriétés

IUPAC Name |

chlorotitanium(3+);2-methanidyl-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H11.ClH.Ti/c3*1-5(2,3)4;;/h3*1H2,2-4H3;1H;/q3*-1;;+4/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSLFAICFUYWCC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].Cl[Ti+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33ClTi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris-neopentyl-titanium-(IV)-chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.